molecular formula C10H20O3 B050322 (S)-tert-Butyl 2-hydroxy-4-methylpentanoate CAS No. 3069-52-1

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

Cat. No. B050322
CAS RN: 3069-52-1
M. Wt: 188.26 g/mol
InChI Key: JXHBSPWXNWZNDR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-hydroxy-4-methylpentanoate” is a chemical compound with the molecular formula C10H20O3. It is similar to “(S)-methyl 2-hydroxy-4-methylpentanoate” which is also known as "L-leucic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-hydroxy-4-methylpentanoate” consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms. A similar compound, “S-2-Hydroxy-4-methylpentanoate”, has a molecular formula of C6H11O3 .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl 2-hydroxy-4-methylpentanoate” has a molecular weight of 188.26 g/mol. A similar compound, “(S)-methyl 2-hydroxy-4-methylpentanoate”, has a molecular weight of 146.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various biologically active derivatives. For instance, it can be modified to create inhibitors that are relevant in the treatment of neurodegenerative diseases like Alzheimer’s .

Biochemistry

In biochemistry, it can be used to study enzyme-catalyzed reactions, especially those involving ketoreductases. Researchers can investigate the enzyme’s specificity and mechanism by observing how it interacts with tert-Butyl L-2-hydroxy-4-methylpentanoate .

properties

IUPAC Name

tert-butyl (2S)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBSPWXNWZNDR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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